molecular formula C14H12N4O2 B4831199 3,6-dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4831199
M. Wt: 268.27 g/mol
InChI Key: SJQRVKLDUNBHNK-UHFFFAOYSA-N
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Description

3,6-Dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core with a carboxamide functional group. Its structure includes two methyl groups at positions 3 and 6 of the oxazolo-pyridine system and a pyridin-2-yl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

3,6-dimethyl-N-pyridin-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-8-7-10(12-9(2)18-20-14(12)16-8)13(19)17-11-5-3-4-6-15-11/h3-7H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQRVKLDUNBHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

3,6-Dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazolo[5,4-b]pyridine Derivatives

Compound Name Substituents Key Features Biological Activities Physicochemical Properties
3,6-Dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3,6-dimethyl; pyridin-2-yl carboxamide Balanced lipophilicity; moderate steric bulk Potential kinase inhibition (inferred from structural analogs) Moderate solubility; stability in physiological pH
3,6-Dimethyl-N-(3,4,5-trifluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3,6-dimethyl; 3,4,5-trifluorophenyl carboxamide Enhanced lipophilicity due to fluorine atoms Anti-inflammatory, anticancer (IC₅₀: 1.2–5.8 µM in cancer cell lines) High metabolic stability; improved membrane permeability
3-Methyl-6-(propan-2-yl)-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3-methyl; 6-isopropyl; pyridin-2-yl carboxamide Increased steric hindrance from isopropyl group Reduced cytotoxicity compared to methylated analogs Lower solubility; enhanced thermal stability
N-(3-Chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3,6-dimethyl; 3-chloro-4-methoxyphenyl carboxamide Electron-withdrawing Cl and electron-donating OMe groups Antiviral activity (EC₅₀: 0.8 µM in viral replication assays) Moderate logP (2.9); pH-dependent stability
3,6-Dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3,6-dimethyl; phenylethyl carboxamide Extended aromatic system via phenylethyl group Anti-inflammatory (COX-2 inhibition: 72% at 10 µM); antimicrobial (MIC: 8 µg/mL against S. aureus) High logP (3.5); crystallization-prone

Key Structural and Functional Insights

  • Methyl vs. Bulky Substituents : The 3,6-dimethyl configuration in the parent compound optimizes steric bulk without compromising solubility. In contrast, analogs with larger substituents (e.g., isopropyl or phenylethyl) exhibit reduced solubility but improved target binding due to hydrophobic interactions .
  • Electron-Deficient Groups : Fluorine and chlorine atoms in analogs like the 3,4,5-trifluorophenyl and 3-chloro-4-methoxyphenyl derivatives enhance metabolic stability and target affinity via halogen bonding .

Biological Activity

3,6-Dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O2C_{16}H_{15}N_3O_2, with a molecular weight of 281.31 g/mol. The IUPAC name is this compound. The structure can be represented as follows:

PropertyDetails
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
IUPAC NameThis compound
InChI KeyVSJGBWQUVXIFBO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps that include the formation of the oxazole ring and subsequent modifications to introduce the pyridine moiety. Specific synthetic routes have been documented in various studies that explore the optimization of yield and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties by inhibiting key pathways involved in tumor growth. For instance:

  • VEGFR Inhibition : A related study demonstrated that oxazolo[5,4-d]pyrimidines can inhibit VEGFR-2 with IC50 values as low as 0.33 μM. This suggests a potential mechanism through which our compound may exert anticancer effects by targeting angiogenesis pathways .

The mechanism of action is hypothesized to involve the modulation of various signaling pathways associated with cancer cell proliferation and survival. The compound may act as an allosteric modulator or a direct inhibitor of specific kinases involved in tumorigenesis.

Pharmacological Studies

Pharmacokinetic studies of similar compounds indicate favorable profiles with good bioavailability and tolerability. For example:

CompoundDose (mg/kg)Cmax (μM)Half-life (h)
SHO112214710352
BAM15---

These studies suggest that compounds within this chemical class are well-tolerated at higher doses without significant adverse effects .

Case Studies

A notable case study involved the application of oxazole derivatives in treating metabolic diseases through mitochondrial uncoupling mechanisms. In this study, a derivative demonstrated increased cellular respiration and energy expenditure, indicating potential therapeutic applications beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3,6-dimethyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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